Product packaging for MAK10 protein(Cat. No.:CAS No. 148997-44-8)

MAK10 protein

Cat. No.: B1177767
CAS No.: 148997-44-8
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Description

Nomenclature and Aliases

The MAK10 protein is known by several names and aliases depending on the organism and the context of study. In Saccharomyces cerevisiae, its standard name is MAK10, with the systematic name YEL053C. It is also known by the alias NAA35 in yeast. yeastgenome.orgudel.edusenescence.info

In humans, the orthologous protein is officially designated as N-alpha-acetyltransferase 35, NatC auxiliary subunit, with the approved symbol NAA35 by the HUGO Gene Nomenclature Committee (HGNC). genenames.org Human NAA35 is also frequently referred to as MAK10, and other aliases include EGAP (Embryonic growth-associated protein homolog), MAK10P, and bA379P1.1. genenames.orgorigene.comthermofisher.combiocompare.com Schizosaccharomyces pombe (fission yeast) also has a MAK10 ortholog, listed with the gene name mak10 and synonyms naa35 and ORFNames: SPBC1861.03. udel.edu

MAK10 functions as a non-catalytic, or auxiliary, subunit of the NatC N-terminal acetyltransferase complex. yeastgenome.orggenenames.orgcapes.gov.br This complex is responsible for catalyzing the N-terminal acetylation of specific protein substrates.

Here is a table summarizing the nomenclature and aliases of MAK10 in different organisms:

OrganismStandard NameSystematic NameAliasesRoleUniProt ID
Saccharomyces cerevisiaeMAK10YEL053CNAA35NatC auxiliary subunitQ02197
Homo sapiensNAA35-MAK10, EGAP, MAK10P, bA379P1.1NatC auxiliary subunitQ5VZE5
Schizosaccharomyces pombemak10SPBC1861.03naa35NatC auxiliary subunitQ9USY3
Arabidopsis ThalianaMAK10--Protein (Evidence)F4IRD3

Historical Context of Discovery and Characterization

The MAK10 gene was initially identified in the yeast Saccharomyces cerevisiae through genetic studies focused on the maintenance of the L-A double-stranded RNA (dsRNA) virus, which confers the "killer character" to yeast strains. yeastgenome.orgnih.govnih.gov Early research in the 1970s and 1980s explored chromosomal genes essential for the replication of this dsRNA plasmid, leading to the identification of MAK (Maintenance of Killer) genes, including MAK10. yeastgenome.org

Characterization of the yeast this compound revealed it to be a 733-amino acid protein containing regions of similarity to the variable (V) regions of T cell receptor alpha-subunits. nih.govnih.govthermofisher.comthermofisher.com Further studies in yeast established MAK10 as a subunit of the NatC complex, alongside the catalytic subunit Mak3p and another auxiliary subunit Mak31p. yeastgenome.orgcapes.gov.br

The identification and characterization of the human NatC (hNatC) complex followed, demonstrating its composition of the catalytic subunit hMak3 (NAA30) and the auxiliary subunits hMak10 (NAA35) and hMak31 (NAA50). genenames.org This highlighted the evolutionary conservation of the NatC complex across eukaryotes.

More recently, the MAK10 gene has been implicated in the formation of aberrant chimeric RNAs in human cancers. A notable example is the GOLM1-MAK10 chimeric RNA found in esophageal squamous cell carcinoma (ESCC), which encodes a secreted fusion protein. oncotarget.comresearchgate.netnih.govscirp.org This discovery emerged from research into cancer-specific molecular signatures.

General Significance in Eukaryotic Biological Systems

MAK10 plays a significant role in eukaryotic biology primarily through its function as an auxiliary subunit of the NatC N-terminal acetyltransferase complex. N-terminal acetylation is a widespread protein modification in eukaryotes, influencing protein stability, localization, and function. genenames.orgcapes.gov.br The NatC complex specifically acetylates proteins with N-termini starting with hydrophobic residues like methionine followed by leucine, phenylalanine, isoleucine, or tryptophan. nih.govbiorxiv.org

In Saccharomyces cerevisiae, beyond its essential role in the replication of the L-A dsRNA virus, MAK10 is also necessary for optimal growth on nonfermentable carbon sources. nih.govnih.gov This suggests a broader involvement in metabolic or cellular processes independent of the viral replication. Research in yeast also indicates that NatC activity, and by extension MAK10, is important for the efficient import of certain proteins into mitochondria, particularly those with specific hydrophobic N-terminal residues. nih.govbiorxiv.org

In mammals, the NAA35 (MAK10) subunit of the hNatC complex is considered essential for embryonic development, contributing to embryonic growth control and vessel development. thermofisher.comthermofisher.com The hNatC complex regulates cell proliferation, partly through its influence on the target of rapamycin (B549165) (TOR) signaling pathway. thermofisher.comthermofisher.com The differential expression of Nat subunits during development or in carcinomas in higher eukaryotes suggests their involvement in processes requiring rapid protein synthesis. capes.gov.br

The identification of the GOLM1-MAK10 chimeric RNA and the resulting fusion protein in ESCC highlights a potential role for MAK10 in oncogenesis, either through the loss of normal MAK10 function, the gain of function by the fusion protein, or both. oncotarget.comresearchgate.netnih.govscirp.org The secreted nature of the GOLM1-MAK10 fusion protein also suggests its potential as a diagnostic biomarker for this type of cancer. oncotarget.comresearchgate.netscirp.org

Detailed research findings on MAK10's involvement in N-terminal acetylation and its impact on protein function and cellular processes continue to be explored across various eukaryotic organisms.

Properties

CAS No.

148997-44-8

Molecular Formula

C5H4Cl2N2O

Synonyms

MAK10 protein

Origin of Product

United States

Molecular Architecture and Characteristics of Mak10 Protein

Primary Sequence Features

The human MAK10 protein is characterized by a primary sequence length of 733 amino acids. nih.govuniprot.orggenecards.orgnih.govglycosmos.orgidentifiers.orgreactome.org This sequence forms the basis of the protein's structure and function as an auxiliary subunit of the NatC complex. nih.govgenecards.orggenecards.orgnih.gov

Conserved Domains and Motifs

Analysis of the this compound sequence has revealed the presence of conserved domains and structural motifs that are indicative of its functional roles and evolutionary history.

T Cell Receptor Alpha-Subunit V (Variable) Region Homology

Notably, the this compound exhibits several regions of similarity to the variable (V) regions of the T cell receptor alpha-subunit, particularly in yeast. nih.govuniprot.orggenecards.orgnih.govglycosmos.orgidentifiers.org This homology suggests a potential evolutionary link or shared structural characteristics with these immune system components.

Isoforms and Their Presence in Biological Systems

At least two isoforms of the this compound are known to exist. nih.govuniprot.orggenecards.orgglycosmos.org These isoforms arise from alternative splicing genecards.org and may exhibit differences in their sequence, structure, or expression patterns, potentially leading to variations in function or localization within the cell.

The this compound, including its isoforms, is expressed in a variety of tissues. In the developing rat embryo, expression is widespread, while in the adult, it becomes more restricted, primarily detectable in tissues undergoing continual cell renewal or in cells responding to pathological injury. nih.govuniprot.orggenecards.orgglycosmos.org This expression pattern suggests a role for MAK10 in processes involving cell growth, repair, and development. The protein is also conserved among vertebrate species. nih.govuniprot.orggenecards.orgglycosmos.org

FeatureDescriptionSource(s)
Protein Length733 amino acids (Human) nih.govuniprot.orggenecards.orgnih.govglycosmos.orgidentifiers.orgreactome.org
IsoformsAt least two known isoforms nih.govuniprot.orggenecards.orgglycosmos.org
Key DomainsMak10 subunit (PF04112, IPR007244), GLUCOSE REPRESSIBLE PROTEIN MAK10 (PTHR21373) genecards.orgnih.gov
Sequence HomologyT cell receptor alpha-subunit V regions (yeast) nih.govuniprot.orggenecards.orgnih.govglycosmos.orgidentifiers.org

Enzymatic Function: N Terminal Acetyltransferase Activity

Role as an Auxiliary Subunit of the NatC Complex

MAK10 (NAA35) functions as an auxiliary subunit within the heterotrimeric NatC complex. uniprot.orgnih.govnih.govresearchgate.netbiologists.comresearchgate.netnih.gov The NatC complex typically consists of a catalytic subunit, NAA30 (also known as Mak3), and two auxiliary subunits, NAA35 (MAK10) and NAA38 (Mak31). nih.govresearchgate.netbiologists.comresearchgate.netnih.gov While NAA30 possesses the catalytic acetyltransferase activity, the auxiliary subunits, including MAK10, are essential for the complex's full function, stability, and substrate recognition. nih.govresearchgate.netpdbj.org In yeast, the interaction of all three subunits is reported to be required for normal NatC acetylation activity. nih.gov NAA35 is considered the ribosome-anchoring subunit, facilitating the co-translational acetylation of nascent polypeptide chains as they emerge from the ribosome exit tunnel. nih.govcore.ac.ukresearchgate.netnih.govportlandpress.combiorxiv.org Studies on human NatC have shown that the presence of NAA38, the other auxiliary subunit, increases the thermostability of the complex and broadens its substrate specificity by influencing the structural features of both NAA30 and NAA35. researchgate.netpdbj.orgbiologists.com

Catalytic Mechanism in N-Terminal Acetylation

Within the NatC complex, the catalytic mechanism of N-terminal acetylation involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the alpha-amino group of the N-terminal amino acid of the substrate protein. core.ac.uktandfonline.comwikipedia.org While the catalytic activity resides with the NAA30 subunit, the auxiliary subunits, including MAK10 (NAA35), contribute to the efficiency and specificity of this process. nih.govresearchgate.netpdbj.org Structural studies of the yeast NatC complex have provided insights into the molecular basis of this catalysis, revealing how the first few amino acids of the substrate are recognized at the interface between the NAA30 and NAA35 subunits. nih.govmdc-berlin.de A sequence-specific, ligand-induced conformational change in NAA30 is suggested to enable efficient acetylation. nih.govmdc-berlin.de The mechanism typically involves dedicated residues within the active site that function as general base and acid residues. nih.gov

Substrate Specificity and Recognition Principles

The NatC complex exhibits distinct substrate specificity, primarily determined by the N-terminal sequence of the target protein. nih.govcore.ac.ukbiologists.comportlandpress.combiorxiv.orgbiorxiv.org This specificity is largely dictated by the first two to four amino acids of the nascent chain. nih.govnih.gov

Known Substrates of NatC Complex

NatC primarily acetylates proteins that retain their initiator methionine (iMet) and are followed by a hydrophobic or basic amino acid at the second position. nih.govportlandpress.com Known substrates of the NatC complex in human cells include proteins starting with Met-Leu (ML), Met-Ile (MI), Met-Phe (MF), Met-Tyr (MY), Met-Val (MV), Met-Met (MM), Met-Lys (MK), or Met-His (MH) sequences. nih.govcore.ac.ukbiologists.com In yeast, the substrate profile is similar, additionally including Met-Trp (MW), Met-Ala (MA), and Met-Ser (MS) starting proteins. nih.govnih.gov

Proteome-wide studies have identified numerous NatC substrates. For instance, a study in human cells identified 46 NatC substrates upon knockdown of the catalytic subunit NAA30. core.ac.uk In yeast, 57 NatC substrates were identified in a study using a strain deleted for the catalytic subunit Naa30. nih.gov

Here is a table summarizing some known NatC substrate N-terminal sequences:

OrganismKnown Substrate N-terminal Sequences
HumanML, MI, MF, MY, MV, MM, MK, MH nih.govcore.ac.ukbiologists.com
YeastML, MI, MF, MW, MY, MK, MM, MA, MV, MS nih.govbiorxiv.orgnih.gov

Determinants of Substrate Recognition

The recognition of NatC substrates is primarily governed by the identity of the first two amino acids of the protein. nih.govportlandpress.combiorxiv.org The substrate binding pockets within the NatC complex, particularly involving the NAA30 and NAA35 subunits, are responsible for recognizing the peptide substrate backbone and sidechain residues. nih.govnih.gov While the recognition of residues at positions 1 and 2 appears homologous between the catalytic subunits of NatC (NAA30) and NatE (NAA50), the substrate binding pockets for residues beyond the penultimate sidechain diverge, contributing to the differences in substrate profiles between these NATs. nih.gov Recent structural studies highlight that the interface between the NAA30 and NAA35 subunits is critical for recognizing the first four amino acids of cognate substrates. nih.govmdc-berlin.de The auxiliary subunit NAA38 in human NatC has been shown to broaden substrate specificity by reorienting an NAA30 N-terminal peptide binding loop. pdbj.org

Data from research findings on substrate specificity:

StudyOrganismMethodKey Finding on Substrate Recognition
Deng et al., 2019, 2020a, 2020b; Goris et al., 2018; Hong et al., 2017; Liszczak et al., 2013; Magin et al., 2015; Stove et al., 2016EukaryotesStructure/Function StudiesSubstrate recognition usually dictated by the first few residues via the active site structure. nih.gov
Grunwald et al., 2020YeastBiochemical and Structural StudiesNaa38 (MAK31) is essential for normal NatC acetylation activity. nih.gov
Deng et al., 2023, 2021a; Grunwald et al., 2020HumanCryo-EM StructuresNAA38 broadens substrate specificity by affecting structural features of NAA30 and NAA35. pdbj.orgbiologists.com
Grunwald et al., 2020YeastCrystal StructureFirst four amino acids of cognate substrates recognized at the Naa30-Naa35 interface. nih.govmdc-berlin.de

Cellular Localization and Dynamic Regulation of Mak10 Protein

Subcellular Compartmentalization

MAK10 protein exhibits specific subcellular localization, which is essential for its function as a subunit of the NatC complex. In Saccharomyces cerevisiae, MAK10 is primarily located in the cytoplasm and is a component of the NatC complex. yeastgenome.org Studies in human cell lines have also indicated cytoplasmic localization, with some evidence suggesting localization to vesicles. scbt.comnovusbio.com The NatC complex, including MAK10, is involved in the N-terminal acetylation of target proteins, many of which are synthesized on ribosomes in the cytoplasm. uniprot.orguniprot.org The proper targeting of proteins to their specific subcellular compartments is critical for cellular function. scispace.comnih.gov

In the context of a chimeric protein involving GOLM1 and MAK10 (GOLM1-MAK10), the fusion protein was found to be translated and secreted, retaining the signal peptide and transmembrane domain from GOLM1, which are required for secretion. nih.govresearchgate.net This highlights how the presence of specific localization signals within a protein sequence dictates its compartmentalization.

Regulation of Gene Expression

The expression of the MAK10 gene is subject to regulatory mechanisms that control its abundance within the cell.

Transcriptional Control Mechanisms (e.g., glucose repression in Saccharomyces cerevisiae)

In Saccharomyces cerevisiae, MAK10 gene expression is known to be glucose-repressed. nih.govnih.gov This means that in the presence of glucose, the transcription of the MAK10 gene is reduced. Conversely, expression levels are higher when cells are grown on non-fermentable carbon sources. nih.govnih.gov Studies using MAK10-lacZ fusions have demonstrated this low level of expression and its repression by glucose. nih.govnih.gov Mutants defective in glucose repression, such as tup1 and cyc8 mutants, show higher levels of MAK10 expression. nih.govnih.gov This transcriptional regulation by glucose is a key mechanism controlling this compound levels in yeast.

Post-Transcriptional Regulation

While transcriptional control is a significant factor, post-transcriptional regulation also contributes to the final protein levels. Post-transcriptional regulation involves control of gene expression at the RNA level, occurring after transcription but before translation. plos.orgwikipedia.org This can include mechanisms affecting mRNA stability, processing, nuclear export, and translation. wikipedia.org Although specific detailed mechanisms of post-transcriptional regulation solely for MAK10 are not extensively detailed in the provided search results, the general principle of post-transcriptional control influencing protein levels independently of mRNA levels is well-established across various genes and tissues. plos.org

Post-Translational Modifications and Their Functional Implications

Proteins can undergo various post-translational modifications (PTMs) after synthesis, which can significantly impact their function, localization, and interactions. thermofisher.comaptamergroup.comdicp.ac.cn MAK10, as a subunit of the NatC complex, is itself involved in mediating N-terminal acetylation, a type of PTM. thermofisher.comuniprot.orguniprot.org

While the search results indicate that MAK10 is a target in studies involving post-translational modifications udel.edu, specific details about the types of PTMs that occur on this compound itself and their precise functional implications are not extensively provided. However, the broader context of PTMs highlights their importance in diversifying protein function and regulating cellular processes. thermofisher.comdicp.ac.cn PTMs like phosphorylation, glycosylation, ubiquitination, methylation, and acetylation can influence protein activity, localization, and interactions with other molecules. thermofisher.comaptamergroup.com The ability to detect and discriminate between different PTMs is an important area of research. aptamergroup.comdicp.ac.cn

Table of Compound Names and Identifiers:

Biological Functions and Physiological Roles of Mak10 Protein

Role in Eukaryotic Cell Growth and Development

The MAK10-containing NatC complex is an essential regulatory enzyme that controls the function of a subset of proteins critical for embryonic growth control and vessel development in mammalian systems thermofisher.combioscience.co.ukmybiosource.comabbiotec.combosterbio.combiosave.comabbiotec.comahajournals.orgprosci-inc.comfishersci.iethermofisher.com. It functionally co-assembles in mammalian cells to regulate cell proliferation and is essential for embryonic development thermofisher.comabbiotec.combosterbio.combiosave.comabbiotec.comahajournals.orgprosci-inc.comfishersci.iethermofisher.com.

MAK10, as part of the NatC complex, is essential for embryonic development thermofisher.comabbiotec.combosterbio.combiosave.comabbiotec.comahajournals.orgprosci-inc.comfishersci.iethermofisher.com. Research in zebrafish, the vertebrate orthologue of yeast Mak10p, has shown that EGAP-deficient zebrafish fail to develop, partly due to decreased cell proliferation and increased apoptosis, contributing to embryonic lethality ahajournals.org. The mammalian homologue of yeast MAK10 is expressed in various tissues in the developing rat embryo thermofisher.combioscience.co.ukmybiosource.comabbiotec.combosterbio.combiosave.comabbiotec.comprosci-inc.comfishersci.iethermofisher.com. Its expression becomes restricted in the adult, primarily remaining detectable in tissues undergoing continual cell renewal or in cells responding to pathological injury thermofisher.combioscience.co.ukmybiosource.comabbiotec.combosterbio.combiosave.comabbiotec.comprosci-inc.comfishersci.iethermofisher.com.

The MAK10-NAT complex is an essential regulatory enzyme controlling the function of a subset of proteins required for vessel development thermofisher.combioscience.co.ukmybiosource.comabbiotec.combosterbio.combiosave.comabbiotec.comahajournals.orgprosci-inc.comfishersci.iethermofisher.com. Studies on EGAP (mammalian/zebrafish homologue of yeast Mak10p) have demonstrated its critical role in embryonic vascular development ahajournals.org. EGAP-deficient zebrafish exhibit poor blood vessel formation, contributing to developmental failure ahajournals.org.

The MAK10-NAT complex functionally co-assembles in mammalian cells to regulate cell proliferation thermofisher.comabbiotec.combosterbio.combiosave.comabbiotec.comahajournals.orgprosci-inc.comfishersci.iethermofisher.comsinobiological.comsigmaaldrich.com. MAK10 protein has been shown to regulate the proliferation of smooth muscle cells mybiosource.comsinobiological.com. Decreased cell proliferation has been observed in EGAP-deficient zebrafish ahajournals.org.

Interplay with Target of Rapamycin (B549165) (TOR) Signaling Pathway

The MAK10-NAT complex is essential for embryonic development, at least in part, through the regulation of target of rapamycin (TOR) signaling events thermofisher.comabbiotec.combosterbio.combiosave.comabbiotec.comahajournals.orgprosci-inc.comfishersci.iethermofisher.comebi.ac.ukabcepta.com. TOR is a highly conserved protein kinase that controls cell growth in response to nutrients ahajournals.orgembopress.org. Studies in zebrafish have shown that TOR expression and signaling are significantly reduced in EGAP morphants ahajournals.org. Pharmacological inhibition of TOR with rapamycin phenocopies the growth and vessel defects observed in EGAP morpholino oligonucleotide-induced morphants ahajournals.org. Overexpression of constitutively active TOR rescued EGAP morphants, suggesting that TOR is a direct or indirect endogenous substrate of the EGAP NAT complex ahajournals.org. The TOR signaling pathway stimulates anabolic processes and represses catabolic processes like autophagy to promote cell growth embopress.org.

Involvement in Cellular Maintenance and Homeostasis

Cellular maintenance and homeostasis involve processes that ensure a stable internal environment for proper cell function tutorchase.comck12.org. Protein homeostasis, or proteostasis, is essential for cell function, development, and organismal viability nih.gov.

In Saccharomyces cerevisiae, MAK10 is involved in macroautophagy uniprot.orgyeastgenome.orgresearchgate.net. Macroautophagy is a cellular process involved in the degradation and recycling of damaged organelles and misfolded proteins, contributing to cellular maintenance and homeostasis nih.govresearchgate.net.

Table of Compound Names and PubChem CIDs

Compound NamePubChem CID
Rapamycin5284616
Acetyl-CoA528932
Glucose5783
Poacic acid10337420
ADP6001
ATP5957
AMP6085
DNA3294
RNA6323801

Data Table: this compound Characteristics

CharacteristicValue/DescriptionSource(s)
Gene Name (Yeast)MAK10 uniprot.orgyeastgenome.org
Gene Name (Mammalian)EGAP, NAA35 thermofisher.combioscience.co.ukmybiosource.comabbiotec.combosterbio.combiosave.comabbiotec.comprosci-inc.comfishersci.iethermofisher.comsinobiological.com
Protein Length (Yeast)733 amino acids uniprot.orgnih.govnih.gov
Protein Length (Human)733 amino acids thermofisher.combioscience.co.ukabbiotec.combiosave.comabbiotec.comprosci-inc.comfishersci.iethermofisher.com
FunctionAuxiliary subunit of NatC N-terminal acetyltransferase complex; involved in N-terminal protein acetylation ahajournals.orguniprot.orgyeastgenome.orgsinobiological.comnih.gov
Cellular LocationCytoplasm, Cytosol (in yeast) bioscience.co.ukuniprot.org
Molecular WeightApproximately 84 kDa (in Western Blots) bioscience.co.uk
ExpressionDeveloping rat embryo; restricted in adult to renewing/injured tissues thermofisher.combioscience.co.ukmybiosource.comabbiotec.combosterbio.combiosave.comabbiotec.comprosci-inc.comfishersci.iethermofisher.com
OrthologsConserved in chimpanzee, Rhesus monkey, dog, cow, mouse, rat, chicken, zebrafish, fruit fly, mosquito, C. elegans, A. thaliana, and frog sinobiological.comarabidopsis.org

Detailed Research Findings:

The MAK10 gene in Saccharomyces cerevisiae is necessary for the propagation of the L-A dsRNA virus nih.govnih.gov.

MAK10 is essential for optimal growth on nonfermentable carbon sources in yeast, independent of its effect on the L-A virus nih.govnih.gov.

MAK10 expression in yeast is glucose-repressed nih.govnih.gov.

The highest levels of MAK10 expression in yeast were observed in tup1 and cyc8 mutants, known to be defective in glucose repression nih.govnih.gov.

These results suggest that the mitochondrial genome and L-A dsRNA may compete for the this compound in yeast nih.govnih.gov.

Mutations in genes encoding NatC subunits, including MAK10 in yeast and its orthologs in other organisms, suggest a conserved role for the NatC complex in balancing organismal growth and reproduction with the ability to tolerate stressful environments nih.gov.

In Arabidopsis thaliana, a non-functional homolog of yeast MAK10 exists, which is a component of the NatC complex arabidopsis.org.

This article focuses solely on the chemical compound this compound and its established biological functions and physiological roles based on the provided outline and search results.

Stress Response Mechanisms (e.g., in Caenorhabditis elegans and Saccharomyces cerevisiae)

MAK10 is implicated in stress response mechanisms in different organisms. In Saccharomyces cerevisiae, the MAK10 gene is necessary for optimal growth when utilizing nonfermentable carbon sources, a condition that can induce metabolic stress. uniprot.orguniprot.org The expression of MAK10 in yeast is typically low and is subject to glucose repression, suggesting a link between carbon source availability and MAK10's cellular role. uniprot.orguniprot.org

In Caenorhabditis elegans, the homolog of yeast MAK10, known as natc-1, has been shown to play a role in the oxidative stress response. This function is linked to the DAF-16 transcription factor, a key regulator of stress resistance, longevity, and metabolism in C. elegans. uniprot.org While C. elegans employs various stress response pathways, including those mediated by MAPK signaling in response to heavy metals and osmotic stress nih.govproteinatlas.orgwikipedia.orgnih.gov, the specific involvement of natc-1 in these broader stress responses, beyond the DAF-16-mediated oxidative stress link, requires further detailed investigation. Ortholog function analysis suggests potential involvement of the NatC complex subunits in responses to heat, paraquat, cadmium, copper, and zinc ions, as well as developmental processes like dauer larval development and determination of adult lifespan genecards.org, hinting at a wider role in stress adaptation and physiological regulation.

Role in Viral Propagation and Maintenance (Saccharomyces cerevisiae)

A prominent function of this compound, particularly in Saccharomyces cerevisiae, is its essential role in the propagation and stable maintenance of certain cytoplasmic dsRNA viruses, specifically the L-A virus and its satellite M dsRNA. uniprot.orguniprot.orgnih.govnih.gov These viruses are associated with the killer phenotype in yeast, where infected cells secrete a toxin lethal to sensitive strains. The presence and stability of both the L-A helper virus and the M satellite, which encodes the killer toxin, are dependent on several host genes, including the MAK genes. nih.govnih.gov Among the identified MAK genes, MAK3, MAK10, and PET18 are uniquely required for the maintenance of both L-A and M dsRNAs, distinguishing them from other MAK genes necessary only for the M satellite. nih.govnih.gov

The L-A virus is a persistent, non-lytic virus in S. cerevisiae that encapsidates a single 4.6-kb dsRNA genome. The M dsRNA is a smaller satellite RNA that depends on the L-A virus for replication and encapsidation. nih.gov MAK10 is critical for the stable persistence of these viral elements within the host cell. Mutants lacking functional MAK10 exhibit unstable viral particles, leading to the loss of both L-A and M dsRNAs. nih.gov This highlights MAK10's importance in maintaining the structural integrity or stability of the viral particles containing dsRNA. nih.govnih.gov

Contributions to Specific Biological Processes (e.g., corneal wound healing-related functions)

The mammalian homolog of yeast MAK10 is known as EGAP (Embryonic Growth-Associated Protein) or NAA35, and it also functions as a subunit of a novel N-terminal acetyltransferase complex. proteinatlas.orgwikipedia.org This mammalian MAK10-containing NatC complex is highly conserved across vertebrate species and plays essential roles in various biological processes. proteinatlas.orgwikipedia.org

The expression of mammalian MAK10/NAA35 is observed in a variety of tissues during embryonic development but becomes more restricted in adults, remaining detectable in tissues characterized by continual cell renewal or in cells responding to pathological injury. proteinatlas.orgwikipedia.org This expression pattern suggests a role in processes involving cell turnover and tissue repair. The MAK10-NAT complex is recognized as an essential regulatory enzyme that controls the function of a subset of proteins critical for embryonic growth control and vessel development. proteinatlas.orgwikipedia.org It is functionally involved in regulating cell proliferation and is essential for embryonic development, partly through its influence on target of rapamycin (TOR) signaling events. proteinatlas.orgwikipedia.org The protein is also referred to as "corneal wound healing related protein," indicating a potential contribution to the complex processes involved in corneal tissue repair, likely stemming from its established roles in cell proliferation, response to injury, and tissue renewal. proteinatlas.orgwikipedia.org

Here is a summary of some key functions and associations of this compound:

OrganismFunction/RoleAssociated Processes/Factors
Saccharomyces cerevisiaeOptimal growth on nonfermentable carbon sourcesGlucose repression
Propagation and maintenance of L-A and M dsRNA virusesViral particle stability, NatC complex, Gag protein acetylation
Caenorhabditis elegansOxidative stress response (homolog natc-1)DAF-16 transcription factor
Human/MammalianSubunit of NatC N-terminal acetyltransferaseProtein N-terminal acetylation
Regulation of cell proliferationTOR signaling
Embryonic growth and vessel developmentTissue renewal, Response to injury
Potential role in corneal wound healing (referred to as related protein)Cellular response to injury, Cell renewal, Cell proliferation

Compound Information

Protein Protein Interactions and Complex Formation of Mak10 Protein

Assembly of the NatC N-Terminal Acetyltransferase Complex (e.g., with MAK3 and MAK31)

The most well-characterized role of MAK10 is as a core subunit of the N-terminal acetyltransferase C (NatC) complex. This complex is a key player in protein modification, specifically in the process of N-terminal acetylation, which is one of the most common protein modifications in eukaryotes. The NatC complex is a heterotrimer, meaning it is composed of three different protein subunits:

MAK10 (NAA35): This subunit serves as the ribosomal anchor of the complex. Its primary function is to position the NatC complex correctly on the ribosome, ensuring that the N-terminal acetylation occurs co-translationally, as the new polypeptide chain emerges.

MAK3 (NAA30): This is the catalytic subunit of the NatC complex. It is responsible for transferring the acetyl group from acetyl-coenzyme A to the N-terminal methionine of specific substrate proteins.

MAK31 (NAA38): This is an auxiliary subunit that contributes to the stability and activity of the complex.

The assembly of these three subunits is essential for the proper functioning of the NatC complex. The interaction between MAK10, MAK3, and MAK31 is a prerequisite for the complex's ability to recognize its specific substrates and perform its catalytic function efficiently at the ribosome.

Table 1: Subunits of the NatC Complex

SubunitAlternative NameFunction
MAK10NAA35Ribosomal anchor
MAK3NAA30Catalytic subunit
MAK31NAA38Auxiliary subunit

Interaction with TOR Signaling Components

The Target of Rapamycin (B549165) (TOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrients and growth factors. While extensive research has been conducted on the TOR pathway, a direct and well-characterized physical interaction between MAK10 and the core components of the TOR signaling cascade has not been definitively established in the current scientific literature.

However, it is important to consider the possibility of indirect or transient interactions, as well as genetic interactions. For instance, synthetic lethal screens in yeast have been used to identify functional relationships between genes. A synthetic lethal interaction occurs when the combination of two non-lethal mutations results in cell death, suggesting that the two genes function in parallel or redundant pathways. While some studies have explored synthetic lethal interactions with components of the TOR pathway, a specific synthetic lethal interaction with MAK10 has not been consistently reported.

Further research, potentially utilizing advanced proteomic techniques such as proximity-dependent biotinylation (BioID) or co-immunoprecipitation coupled with mass spectrometry, may be necessary to elucidate any potential direct or indirect links between MAK10 and the TOR signaling network.

Other Identified Interacting Partners

Beyond its stable association with the NatC complex, the identification of other specific and robust interacting partners for MAK10 has been limited. Large-scale proteomic screens, such as yeast two-hybrid assays and mass spectrometry-based interactome studies, have been instrumental in mapping protein-protein interactions across the proteome. However, these studies have not consistently identified other proteins that bind to MAK10 with high affinity and confidence outside of the NatC complex.

The transient or context-dependent nature of some protein interactions can make them challenging to detect using conventional methods. It is plausible that MAK10 engages in weaker or more transient interactions with other proteins that have yet to be captured and validated. Future research employing more sensitive and in vivo interaction mapping technologies will be crucial to expand our understanding of the complete MAK10 interactome.

Functional Consequences of Interactions on Cellular Processes

The interactions of MAK10, particularly within the NatC complex, have significant functional consequences for a range of cellular processes:

Protein Stability and Degradation: N-terminal acetylation by the NatC complex can protect proteins from degradation by the ubiquitin-proteasome system. By serving as the ribosomal anchor, MAK10 ensures the timely acetylation of nascent polypeptides, thereby influencing their stability and half-life within the cell.

Protein Localization: The proper N-terminal modification of certain proteins is critical for their correct subcellular localization. The activity of the NatC complex, dependent on the correct assembly of MAK10, MAK3, and MAK31, is therefore essential for targeting proteins to their appropriate cellular compartments, such as the Golgi apparatus or mitochondria.

Mitochondrial Function: Deficiencies in NatC function, which can arise from the disruption of the complex, have been linked to impaired mitochondrial function. This underscores the importance of the MAK10-mediated assembly of a functional NatC complex for cellular energy metabolism.

Apoptosis: Studies have shown that the knockdown of NatC subunits, including MAK10, can lead to the induction of apoptosis (programmed cell death). This suggests that the interactions within the NatC complex are critical for cell survival and the regulation of cell death pathways.

Evolutionary Conservation and Comparative Biology of Mak10 Protein

Cross-Species Homology and Orthologs (from Yeast to Mammals)

The protein known as MAK10 in the budding yeast Saccharomyces cerevisiae is the founding member of a conserved protein family. Its human ortholog is N-Alpha-Acetyltransferase 35 (NAA35), which is also referred to as MAK10 homolog. nih.govebi.ac.uk This orthologous relationship extends across a wide array of eukaryotic species, indicating a common ancestral origin and a conserved core function.

Homologs of the yeast MAK10 protein are found throughout eukaryotes, from fungi to mammals and plants. In yeast, MAK10 is essential for the propagation of the L-A double-stranded RNA virus and is also required for optimal respiration. ebi.ac.uk In humans, its ortholog NAA35 is a key component of the NatC complex, which is involved in the regulation of apoptosis and smooth muscle cell proliferation by protecting specific proteins from degradation. ebi.ac.ukuniprot.org The conservation of this protein underscores its importance in fundamental cellular processes.

Orthologs have been identified in numerous species, reflecting the protein's evolutionary significance. The table below provides a summary of MAK10/NAA35 orthologs in a selection of key model organisms, illustrating its broad distribution across different eukaryotic lineages.

SpeciesCommon NameGene SymbolProtein NameUniProt Accession
Saccharomyces cerevisiaeBudding YeastMAK10Protein MAK10P22187
Homo sapiensHumanNAA35N-alpha-acetyltransferase 35, NatC auxiliary subunitQ5VZE5
Mus musculusMouseNaa35N-alpha-acetyltransferase 35, NatC auxiliary subunitQ6PHQ8
Rattus norvegicusRatNaa35N-alpha-acetyltransferase 35, NatC auxiliary subunitQ6DKG0
Sus scrofaPigNAA35N-alpha-acetyltransferase 35, NatC auxiliary subunitF1S4I0
Arabidopsis thalianaThale CressAt1g16530MAK10 homologQ9LXL3

Conserved Functional Domains and Residues

The MAK10/NAA35 protein family is characterized by a conserved domain architecture that is crucial for its function as an auxiliary subunit within the NatC complex. This complex, in yeast, is a heterotrimer composed of the catalytic subunit Naa30 (Mak3), and two auxiliary subunits, Naa35 (Mak10) and the smaller Naa38 (Mak31). ebi.ac.uknih.gov The presence of all three subunits is required for the N-terminal acetylation activity of the complex. nih.gov

Structural and biochemical analyses have revealed that MAK10/NAA35 plays a critical structural role. It is a mostly helical protein that, together with Naa38, forms a "composite" auxiliary unit that clamps around the catalytic Naa30 subunit. nih.gov This clamp-like structure is distinct from the architectures of other N-terminal acetyltransferase complexes like NatA and NatB. nih.gov

Key functional regions within NAA35 include the interfaces that mediate its interaction with the other two subunits. The interface between Naa35 and Naa38 is stabilized by the formation of three anti-parallel β-sheets, involving extensive hydrogen bonding. nih.gov Furthermore, the interface between the catalytic subunit Naa30 and Naa35 is directly involved in the recognition of substrate proteins, highlighting the critical role of specific residues in this region for the function of the entire complex. nih.gov

Protein domain databases have classified the MAK10/NAA35 family based on its sequence conservation. The table below summarizes the key conserved domains.

DatabaseIDDomain/Family NameDescription
PfamPF04112Mak10This family consists of the this compound and its homologs.
InterProIPR007244Naa35/Mak10A family of proteins that act as the auxiliary subunit of the NatC N(alpha)-terminal acetyltransferase complex.
PANTHERPTHR21373GLUCOSE REPRESSIBLE PROTEIN MAK10This family is associated with the glucose-repressible protein MAK10.

While specific mutagenesis studies pinpointing every essential residue are limited, the structural data strongly suggest that residues within the inter-subunit interfaces are highly conserved and functionally indispensable.

Methodological Approaches in Mak10 Protein Research

Genetic Manipulation Techniques (e.g., gene deletion, mutagenesis, overexpression)

Genetic manipulation techniques are fundamental to investigating the role of MAK10 by altering its expression or sequence. Gene deletion, for instance, involves removing the MAK10 gene to observe the resulting phenotypic consequences. Studies in Saccharomyces cerevisiae have utilized mak10 deletion mutants (mak10::URA3) to demonstrate that MAK10 is essential for optimal growth on nonfermentable carbon sources, independent of its effect on the L-A dsRNA virus nih.govnih.gov. While loss of the L-A virus in mak10-1 mutants can be partially suppressed by loss of the mitochondrial genome, this suppression was not observed with a mak10::URA3 mutation nih.govnih.gov.

Mutagenesis is employed to introduce specific changes in the MAK10 gene sequence, leading to altered protein function or stability. For example, specific point mutations in MAK10 alleles, such as mak10-F47A, mak10-K59A, mak10-R636K, and various lysine (B10760008) substitutions, have been curated and studied in yeast to understand their impact on MAK10 function and association with the NatC complex yeastgenome.org. These studies provide insights into the functional domains and critical residues of the MAK10 protein.

Overexpression of MAK10 can be used to study the effects of increased protein levels or to facilitate protein purification for biochemical and structural studies. Recombinant human MAK10 proteins and peptides are available for research use, often expressed in E. coli thermofisher.com. These recombinant proteins can be used in various assays, including blocking assays thermofisher.com. CRISPR activation plasmids targeting MAK10 are also available for inducing gene overexpression in mammalian systems scbt.com.

Biochemical and Enzymatic Assays (e.g., N-terminal acetyltransferase activity assays)

Biochemical and enzymatic assays are crucial for characterizing the molecular activity of MAK10, particularly its role as a subunit of the N-terminal acetyltransferase (NAT) complexes. MAK10 is a component of the NatC N-terminal acetyltransferase complex, which catalyzes the acetylation of the N-terminus of specific proteins uniprot.org.

Assays measuring N-terminal acetyltransferase activity are used to assess the function of the NatC complex containing MAK10. While specific details of MAK10-focused enzymatic assays are not extensively detailed in the provided snippets, the general principle involves incubating the NatC complex (including MAK10) with appropriate substrates (peptides or proteins with specific N-terminal sequences) and acetyl-CoA as the acetyl donor. The transfer of the acetyl group is then measured using various detection methods, such as radioactive assays, mass spectrometry, or coupled enzymatic reactions. The involvement of MAK10 in NatC activity implies that such assays are used to study the impact of MAK10 mutations or the reconstitution of active NatC complexes.

ELISA kits for detecting N-alpha-acetyltransferase 35, the human homolog of yeast MAK10, are available, allowing for the measurement of this compound levels in biological samples biocompare.com. These kits can detect the target protein within a specific concentration range, for example, 0.156 ng/mL to 10 ng/mL biocompare.com.

Protein Interaction Profiling (e.g., Co-immunoprecipitation, Yeast Two-Hybrid)

Understanding the proteins that interact with MAK10 is vital for elucidating its function within cellular pathways. MAK10 is known to be part of the NatC complex yeastgenome.orguniprot.orgnih.gov. Protein interaction profiling techniques are employed to identify and validate these associations.

Co-immunoprecipitation (Co-IP) is a common technique used to determine if two or more proteins are part of the same complex in a cell lysate. This method involves using an antibody specific to MAK10 to pull down MAK10 and any interacting proteins. Subsequent analysis, often by Western blot or mass spectrometry, identifies the co-precipitated proteins. Studies investigating the composition of the NatC complex likely utilize Co-IP to confirm the association of MAK10 with other known NatC subunits, such as Mak3p and Mak31p in yeast yeastgenome.org.

Yeast Two-Hybrid (Y2H) screening is another powerful technique for identifying novel protein-protein interactions. This method tests for physical interaction between two proteins (one fused to a DNA-binding domain and the other to an activation domain) by reconstituting a functional transcription factor, leading to the expression of a reporter gene. While not explicitly detailed for MAK10 in the provided snippets, Y2H screens could be used to identify potential new binding partners of MAK10.

The STRING interaction network database also provides information on predicted and experimentally determined protein interactions for MAK10 (NAA35) string-db.org. These databases integrate data from various sources, including high-throughput studies and curated databases, offering a broader view of potential interaction partners.

Cellular Imaging and Localization Studies (e.g., Immunofluorescence, Microscopy)

Determining the subcellular localization of MAK10 provides clues about its function. Cellular imaging techniques, such as immunofluorescence microscopy, are used to visualize the distribution of MAK10 within cells.

Immunofluorescence involves fixing cells, permeabilizing them, and then incubating with a primary antibody that specifically binds to MAK10. A fluorescently labeled secondary antibody is then used to detect the primary antibody, allowing visualization of MAK10 under a fluorescence microscope. Antibodies against MAK10 are available for use in techniques like Western Blot, ELISA, and Immunohistochemistry, including on paraffin-embedded samples fishersci.ie. Staining of human cell lines, such as U-2 OS, has shown localization of MAK10 novusbio.com.

Microscopy techniques, including standard fluorescence microscopy and super-resolution microscopy, are used to capture images of labeled MAK10. Correlative microscopy methods, combining super-resolution microscopy with electron microscopy, can provide high-resolution localization information of proteins within cellular structures zeiss.com. Live-cell imaging can also be employed to study the dynamic localization of MAK10 uni-heidelberg.de. Studies have indicated MAK10 localization in the cytoplasm yeastgenome.orgnih.gov.

Transcriptomic and Proteomic Analyses

Transcriptomic and proteomic analyses provide global views of gene expression and protein abundance, respectively, in response to various conditions or genetic alterations related to MAK10.

Transcriptomics, often performed using techniques like RNA sequencing, measures the levels of all mRNA transcripts in a sample. This can reveal how MAK10 gene expression is regulated or how the absence or alteration of MAK10 affects the expression of other genes. Studies in yeast have shown that MAK10 expression is glucose-repressed and expressed at a low level, with higher expression observed in tup1 and cyc8 mutants, which are defective in glucose repression nih.govnih.gov. Transcriptomic analysis can also identify chimeric RNAs involving MAK10, such as the GOLM1-MAK10 fusion transcript found in esophageal squamous cell carcinoma nih.govresearchgate.net.

Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. Techniques like mass spectrometry-based proteomics can quantify protein levels and identify post-translational modifications. Integrated transcriptomic and proteomic analyses can provide a more comprehensive understanding of cellular changes by correlating mRNA levels with protein abundance mdpi.comfrontiersin.org. While specific large-scale proteomic studies solely focused on MAK10 are not detailed, proteomic analyses have been used in the context of studying the association of the ScV-LA virus with host protein metabolism, which involves MAK10 researchgate.net. Changes in protein expression can be confirmed using methods like parallel reaction monitoring (PRM) mdpi.com.

Emerging Research Avenues and Future Perspectives for Mak10 Protein

Elucidation of Novel Substrates and Associated Pathways

MAK10 functions as an auxiliary subunit of the NatC N-terminal acetyltransferase complex. uniprot.orgglygen.org The NatC complex is known to acetylate proteins starting with a hydrophobic methionine residue at their N-terminus. glygen.org In yeast, the NatC complex, including MAK10, acetylates the N-terminus of the L-A virus Gag protein. uniprot.org

In mammalian systems, the MAK10-NAT complex is recognized as an essential regulatory enzyme crucial for controlling the function of a subset of proteins involved in embryonic growth control and vessel development. thermofisher.comabbiotec.comsigmaaldrich.com The complex co-assembles in mammalian cells to regulate cell proliferation and is vital for embryonic development, partly through its influence on target of rapamycin (B549165) (TOR) signaling events. thermofisher.comabbiotec.comsigmaaldrich.com N-terminal acetylation mediated by NatC, and thus involving MAK10, protects target proteins from ubiquitination and subsequent degradation via the N-end rule pathway. glygen.org

Research indicates that human NAA35 (MAK10) is associated with several biological pathways, including the Ac/N-end rule pathway, Intra-Golgi and retrograde Golgi-to-ER traffic, Membrane Trafficking, Retrograde transport at the Trans-Golgi-Network, and Vesicle-mediated transport. genecards.org Studies in Saccharomyces cerevisiae have linked MAK10 to processes such as macroautophagy and N-terminal protein amino acid acetylation. yeastgenome.org Furthermore, a homolog of MAK10 in Caenorhabditis elegans has been implicated in the determination of adult lifespan, negative regulation of apoptotic processes, and various stress responses. uniprot.org Identifying the full spectrum of protein substrates for the mammalian NatC-MAK10 complex and detailing the specific pathways influenced by their N-terminal acetylation remains a critical area for future research.

Understanding Isoform-Specific Functions and Regulation

Mammalian MAK10 is known to exist in at least two isoforms. thermofisher.comabbiotec.comsigmaaldrich.comthermofisher.com The presence of alternative splicing is noted for the human NAA35 gene, which encodes MAK10. glycosmos.org While the existence of multiple isoforms is established, the specific functional distinctions and regulatory mechanisms governing each isoform are not yet fully elucidated in the current literature. Future studies are needed to determine if these isoforms exhibit differential substrate specificity, cellular localization, or unique roles in development and disease, and how their expression and activity are regulated at the molecular level.

Detailed Structural-Functional Relationship Analysis

The human MAK10 protein is composed of 733 amino acids. thermofisher.comabbiotec.comthermofisher.com The yeast this compound is also 733 amino acids in length and shares regions of similarity with the variable (V) regions of T cell receptor alpha-subunits. thermofisher.comabbiotec.comthermofisher.comnih.gov Human NAA35 serves as an auxiliary subunit within the human NatC N-terminal acetyltransferase complex, which also includes the catalytic subunit NAA30. glygen.org MAK10 (Naa35) is classified within the this compound family. genecards.org

Broader Implications in Cellular Physiology and Disease Mechanisms

Beyond its direct role in N-terminal acetylation, the MAK10-NAT complex has broader implications in cellular physiology. It is essential for embryonic development and plays a role in regulating cell proliferation. thermofisher.comabbiotec.comsigmaaldrich.com Its involvement in TOR signaling events highlights its connection to a key pathway controlling cell growth and metabolism. thermofisher.comabbiotec.comsigmaaldrich.com Studies in S. cerevisiae indicate MAK10's involvement in macroautophagy and respiratory growth. yeastgenome.org In C. elegans, a MAK10 homolog contributes to the regulation of apoptosis and proliferation of smooth muscle cells. glygen.orguniprot.org Furthermore, knockdown of human MAK10 (Naa35) has been shown to induce p53-dependent apoptosis. glygen.org These findings suggest that MAK10's influence extends to fundamental cellular processes critical for development and homeostasis.

Role of Chimeric RNA GOLM1-MAK10 in Oncogenesis (Focus on molecular formation and functional consequences)

A significant area of research involves the chimeric RNA GOLM1-MAK10, which has been identified as being highly enriched in esophageal squamous cell carcinoma (ESCC). mdpi.comscirp.orgnih.govoncotarget.comnih.govfrontiersin.orgpcom.edu The formation of this chimeric RNA is primarily attributed to transcription read-through followed by splicing, specifically through a mechanism known as cis-splicing between adjacent genes (cis-SAGe), rather than resulting from a chromosomal rearrangement or gene fusion at the DNA level. mdpi.comnih.govoncotarget.comnih.govresearchgate.netnih.gov

Molecular analysis indicates that the GOLM1-MAK10 chimera involves the substitution of the last 25 amino acids of the GOLM1 protein sequence with 26 new amino acids derived from the 3' untranslated region (UTR) of MAK10. researchgate.net This chimeric RNA is predicted to be translated into a secreted fusion protein. mdpi.comscirp.orgnih.govoncotarget.comnih.govresearchgate.netnih.gov The resulting fusion protein is expected to retain key structural features of the parental GOLM1 protein, including the signal peptide region, the transmembrane domain, and the coiled-coil domain. researchgate.net The retention of these domains suggests that the GOLM1-MAK10 fusion protein can be secreted and may form dimers, similar to the parental GOLM1 protein. researchgate.net

The functional consequences of the GOLM1-MAK10 chimeric RNA and its encoded fusion protein are particularly relevant in the context of cancer. The aberrant chimera has been found to correlate closely with unfavorable clinicopathological features in ESCC, including histologic differentiation and lymph node metastasis. mdpi.comnih.govoncotarget.comnih.gov Its expression is largely confined to cancer cells and is nearly undetectable in normal esophageal tissue, positioning it as a potential molecular signature for ESCC. nih.govnih.gov The secreted nature of the fusion protein also suggests its potential as a detectable biomarker in non-invasive assays, such as those using salivary exosomes, where salivary exosomal GOLM1-NAA35 chimeric RNA (seG-NchiRNA) has been explored as a candidate noninvasive biomarker for assessing therapeutic response and recurrence in ESCC. glygen.orgpcom.edu These findings highlight the oncogenic potential of the GOLM1-MAK10 chimera and its protein product, suggesting roles in tumor progression and metastasis.

Contribution to Regulatory Networks Beyond N-Terminal Acetylation

While the primary characterized function of MAK10 is its role within the NatC complex in mediating N-terminal acetylation, its involvement in various cellular processes suggests contributions to broader regulatory networks. The established link between the MAK10-NAT complex and TOR signaling events indicates its participation in a major pathway that integrates nutrient availability and growth factor signals to control cell growth and proliferation. thermofisher.comabbiotec.comsigmaaldrich.com

Studies on protein interaction networks in other organisms, such as yeast and Arabidopsis thaliana, show that MAK10 interacts with a variety of proteins involved in diverse cellular functions, including splicing and metabolic processes. string-db.orgstring-db.org Although these findings are from non-mammalian systems, they hint at the potential for MAK10 to be involved in complex protein networks beyond its direct acetylation targets. The association of a cytokine quantitative trait locus (QTL) at the NAA35-GOLM1 locus with modulated interleukin-6 (IL-6) production and susceptibility to candidemia further suggests a potential, albeit indirect, involvement of MAK10 in immune or inflammatory responses. glygen.org While the precise mechanisms by which MAK10 influences these broader networks beyond N-terminal acetylation require further investigation, its impact on fundamental processes like cell proliferation, embryonic development, apoptosis, and stress responses underscores its multifaceted role in cellular regulation.

Q & A

Q. What is the molecular mechanism of MAK10 in N-terminal acetylation, and how does it differ from other acetyltransferases?

MAK10 is a non-catalytic subunit of the NatC N-terminal acetyltransferase complex, which acetylates proteins with Met-Leu/Ile/Val/Phe N-termini. Unlike NatA/B complexes, NatC requires MAK10 for substrate recognition and stabilization . To study this, researchers use in vitro acetylation assays with purified NatC subunits (MAK10, MAK3, and MAK31) and compare substrate specificity against other NAT complexes. Structural studies (e.g., cryo-EM) can further elucidate MAK10’s role in substrate binding .

Q. How does MAK10 contribute to embryonic development and cell proliferation?

MAK10-NAT is essential for embryonic growth by regulating TOR signaling, a pathway controlling cell proliferation. Researchers validate this using knockout models (e.g., Mak10<sup>-/-</sup> mice) and assess phenotypes like embryonic lethality or vascular defects. Transcriptomic profiling of embryonic tissues can identify downstream targets (e.g., TOR-associated genes) .

Q. What experimental techniques are recommended to validate MAK10 interactions within the NatC complex?

Co-immunoprecipitation (Co-IP) with anti-MAK10 antibodies in mammalian cell lysates confirms interactions with MAK3 and MAK31. For higher resolution, proximity ligation assays (PLA) or yeast two-hybrid systems are used. Functional validation includes rescue experiments in mak10 knockout yeast strains .

Advanced Research Questions

Q. How can contradictory data on MAK10 ortholog functionality across species be resolved?

Example: Arabidopsis At2g11000 failed to complement yeast mak10 mutants despite sequence homology . To address such contradictions:

  • Perform cross-species complementation assays under controlled conditions (e.g., identical promoters).
  • Analyze conserved domains (e.g., NatC-binding regions) via sequence alignment tools (Clustal Omega).
  • Test functional redundancy by co-expressing putative orthologs with yeast NatC subunits .

Q. What strategies are effective for studying MAK10’s role in viral replication (e.g., dsRNA viruses)?

MAK10 is required for yeast dsRNA virus propagation . Methodologies include:

  • Virus-killer assays in mak10Δ yeast strains transformed with MAK10 mutants.
  • Quantify viral RNA levels via RT-qPCR and correlate with MAK10 expression (Western blot).
  • Screen for MAK10-interacting viral proteins using crosslinking-MS .

Q. How can researchers address MAK10’s tissue-specific expression patterns in adult versus embryonic models?

  • Use spatial transcriptomics or single-cell RNA-seq to map MAK10 expression in adult tissues (e.g., regenerating epithelia).
  • Compare embryonic vs. adult proteomes via SILAC labeling to identify MAK10-associated pathways.
  • Employ inducible Cre-lox systems to conditionally knockout Mak10 in adult mice and assess pathological responses .

Q. What bioinformatics approaches are robust for predicting MAK10-regulated substrates?

  • Train machine learning models on known NatC substrates (e.g., UniProt annotations) using sequence features (N-terminal residues, disorder scores).
  • Validate predictions with in vitro acetylation assays and compare against negative controls (e.g., NatA/B substrates) .

Methodological Best Practices

Q. How to ensure reproducibility in MAK10 functional studies?

  • Document database versions (e.g., UniProt, PDB) and accession dates for all protein sequences used.
  • Report amino acid frequencies and class imbalances in training datasets for predictive models .
  • Share raw data (e.g., microscopy images, RNA-seq files) in public repositories like Zenodo .

What criteria should guide the design of MAK10-related research questions?

Apply the FINER framework :

  • Feasible : Ensure access to MAK10-specific reagents (e.g., PA5-20784 antibody) .
  • Novel : Investigate understudied roles (e.g., MAK10 in mitochondrial protein acetylation).
  • Relevant : Link findings to broader biological questions (e.g., "How does N-terminal acetylation regulate TOR signaling?") .

Contradiction Analysis Framework

Q. How to interpret conflicting results on MAK10’s role in cell proliferation?

Example: MAK10 knockdown may show pro-proliferative effects in cancer cells but anti-proliferative effects in embryonic models.

  • Conduct context-specific assays (e.g., cell cycle analysis in cancer vs. primary cells).
  • Evaluate off-target effects using CRISPR/Cas9 knockouts instead of siRNA.
  • Perform meta-analyses of public datasets (e.g., DepMap) to identify tissue-specific dependencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.